molecular formula C10H17N3O B2901246 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202460-49-7

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2901246
CAS No.: 2202460-49-7
M. Wt: 195.266
InChI Key: WFHXWPSNASQFMF-UHFFFAOYSA-N
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Description

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with isopropyl hydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as an acylating agent, to form the triazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazolone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazolone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolone ring.

Scientific Research Applications

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole derivatives:

    4-cyclopentyl-3-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a methyl group instead of an isopropyl group.

    4-cyclopentyl-3-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Contains an ethyl group instead of an isopropyl group.

    4-cyclopentyl-3-(butyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Features a butyl group in place of the isopropyl group.

Properties

IUPAC Name

4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXWPSNASQFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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